molecular formula C9H12O2 B2369643 (1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one CAS No. 1932810-72-4

(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one

Cat. No.: B2369643
CAS No.: 1932810-72-4
M. Wt: 152.193
InChI Key: JZUWEBMBMMLTLH-XPUUQOCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by its unique bicyclic framework, which includes an oxabicycloheptane ring fused to a cyclobutane ring. The stereochemistry of the compound is defined by the (1S,5R) configuration, indicating the specific spatial arrangement of the atoms.

Properties

IUPAC Name

(1S,5R)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-6-2-5-11-8(6)9(7)3-1-4-9/h6,8H,1-5H2/t6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUWEBMBMMLTLH-XPUUQOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3C(C2=O)CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@@H]3[C@H](C2=O)CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one typically involves stereoselective reactions to ensure the correct configuration. One common approach is the desymmetrization of a precursor molecule, such as a 3-oxabicyclo[3.2.0]heptan-2-one derivative, using chiral catalysts or reagents . The reaction conditions often include specific solvents, temperatures, and catalysts to achieve high yields and selectivity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one is unique due to its specific spirocyclic structure and stereochemistry. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and guiding further research.

Chemical Structure and Properties

The molecular formula of this compound is C9H12O2, with a molecular weight of approximately 168.19 g/mol. Its distinctive bicyclic framework includes an oxabicycloheptane ring fused to a cyclobutane ring, which contributes to its unique chemical properties and potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound's spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing various biological pathways. However, detailed studies on the exact molecular targets and pathways remain limited.

Biological Activity

Research indicates that this compound exhibits potential antimicrobial and anticancer activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Activity : The unique structure may allow it to interact with cancer cell pathways, although specific studies detailing its efficacy and mechanisms are still required.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves stereoselective reactions to ensure the correct configuration. Common synthetic routes include:

  • Desymmetrization : Utilizing chiral catalysts or reagents to achieve the desired stereochemistry.
  • Functional Group Modifications : The compound can undergo various chemical reactions such as oxidation and reduction to introduce additional functional groups that may enhance biological activity.

Table 1: Summary of Synthetic Routes

Synthetic MethodDescription
DesymmetrizationUse of chiral catalysts to control stereochemistry
OxidationIntroduction of functional groups using oxidizing agents
ReductionConversion of ketones to alcohols using reducing agents

Q & A

Q. What spectroscopic methods are most effective for determining the molecular structure of (1S,5R)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one?

To elucidate the structure, combine infrared (IR) spectroscopy for functional group analysis (e.g., lactone carbonyl stretch near 1750–1800 cm⁻¹) and nuclear magnetic resonance (NMR) for stereochemical assignment. For example:

  • ¹H NMR : Analyze bridgehead protons (δ 1.5–3.0 ppm) and spiro-junction coupling constants to confirm bicyclic geometry.
  • ¹³C NMR : Identify carbonyl (δ ~200 ppm) and cyclobutane carbons (δ 25–35 ppm).
  • X-ray crystallography is critical for resolving stereochemical ambiguities, as seen in related spiro compounds with dihedral angles (e.g., O3–C9–C18–C14: 117.2°) .

Q. What synthetic routes are reported for this spirocyclic compound?

Key methodologies include:

  • Intramolecular cyclization : Use bicyclo[3.2.0]heptane precursors with strategically positioned leaving groups (e.g., bromides) to form the spiro junction via nucleophilic substitution .
  • Spiroannulation : React bicyclic ketones with cyclobutane-containing reagents under acidic or basic conditions. For example, 2-oxabicyclo[3.2.0]heptane derivatives are synthesized via Grignard additions followed by ring closure .
  • Multi-step protocols : Optimize yields by controlling temperature (e.g., –78°C for sensitive intermediates) and using chiral auxiliaries for stereoselectivity .

Advanced Research Questions

Q. How do stereochemical variations at the spiro center impact biological or catalytic activity?

The (1S,5R) configuration influences ring strain and electronic distribution , which can modulate reactivity. For example:

  • Stereoelectronic effects : The orientation of the lactone oxygen in the bicyclo[3.2.0]heptane ring affects hydrogen bonding with biological targets (e.g., enzymes) .
  • Conformational rigidity : The spiro junction restricts rotational freedom, enhancing binding specificity. Studies on analogous compounds show that altering stereochemistry (e.g., 1R,5S vs. 1S,5R) reduces affinity by 10–100× for certain receptors .

Q. What computational methods are used to model the compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate transition-state energies for ring-opening reactions (e.g., lactone hydrolysis). Basis sets like B3LYP/6-31G(d) predict activation barriers within ±5 kcal/mol of experimental values .
  • Molecular Dynamics (MD) : Simulate interactions with proteins (e.g., binding to cytochrome P450) using force fields like CHARMM or AMBER. Parameters for cyclobutane rings require careful optimization due to their non-planar strain .
  • QSPR models : Correlate molecular descriptors (e.g., polar surface area, logP) with solubility or permeability data .

Q. How can researchers resolve contradictions in reported spectroscopic data?

  • Cross-validation : Compare experimental IR/NMR with calculated spectra (e.g., using ACD/Labs or Gaussian). Discrepancies in carbonyl peaks may indicate impurities or tautomerization .
  • Isotopic labeling : Introduce ¹³C or ²H at ambiguous positions (e.g., cyclobutane carbons) to confirm assignments .
  • Crystallographic refinement : Reanalyze X-ray data with software like SHELXL to correct for thermal motion artifacts in strained systems .

Q. What strategies address challenges in enantioselective synthesis?

  • Chiral catalysts : Use Rh(II)- or Cu(I)-based complexes for asymmetric cyclopropanation or spiroannulation. For example, Rh₂(OAc)₄ achieves >90% ee in related bicyclic systems .
  • Kinetic resolution : Employ lipases or transition-metal catalysts to separate diastereomers during ring-closing steps .
  • Crystallization-induced asymmetric transformation : Exploit differences in solubility between enantiomers under controlled conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.